Superior Potency of Myricetin as an α-Glucosidase Inhibitor Compared to Fisetin and Apigenin-7-O-glucoside
In a comparative study of 27 dietary flavonoids, myricetin demonstrated the most potent inhibitory effect against α-glucosidase, a key enzyme in carbohydrate digestion and a therapeutic target for type 2 diabetes. The IC50 of myricetin was significantly lower than that of other common flavonoids, including fisetin and apigenin-7-O-glucoside [1].
| Evidence Dimension | In vitro α-glucosidase inhibition |
|---|---|
| Target Compound Data | IC50 = 11.63 ± 0.36 μM |
| Comparator Or Baseline | Fisetin: IC50 = 46.39 ± 0.34 μM; Apigenin-7-O-glucoside: IC50 = 22.80 ± 0.24 μM |
| Quantified Difference | Myricetin is 4.0-fold more potent than fisetin and 2.0-fold more potent than apigenin-7-O-glucoside. |
| Conditions | In vitro enzyme assay using 27 dietary flavonoids, with IC50 values derived from dose-response curves. |
Why This Matters
For researchers developing antidiabetic therapeutics or studying carbohydrate metabolism, the 4-fold higher potency of myricetin over fisetin directly impacts the effective concentration needed in both in vitro and in vivo models.
- [1] Jia Y, Ma Y, Cheng G, Zhang Y, Cai S. Comparative Study of Dietary Flavonoids with Different Structures as α-Glucosidase Inhibitors and Insulin Sensitizers. Journal of Agricultural and Food Chemistry. 2019;67(37):10521-10533. View Source
